molecular formula C11H12N2O3S B345439 1-(4-Ethoxyphenyl)sulfonylpyrazole CAS No. 899232-84-9

1-(4-Ethoxyphenyl)sulfonylpyrazole

Cat. No.: B345439
CAS No.: 899232-84-9
M. Wt: 252.29g/mol
InChI Key: UAXAUFXXHFMWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)sulfonylpyrazole is a pyrazole derivative characterized by a sulfonyl (-SO₂-) group at the 1-position of the pyrazole ring and a 4-ethoxyphenyl substituent. Pyrazole derivatives are renowned for their diverse pharmacological and agrochemical applications, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal activities . This compound’s structural features position it as a candidate for further exploration in medicinal and pesticidal chemistry.

Properties

CAS No.

899232-84-9

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonylpyrazole

InChI

InChI=1S/C11H12N2O3S/c1-2-16-10-4-6-11(7-5-10)17(14,15)13-9-3-8-12-13/h3-9H,2H2,1H3

InChI Key

UAXAUFXXHFMWOD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound
This compound Pyrazole 4-Ethoxyphenyl sulfonyl Potential pesticidal Reference compound
Ethyl 1-(4-ethoxyphenyl)-4-hydroxy... Pyrazole 4-Ethoxyphenyl, ester, hydroxyl Not specified Ester group reduces polarity vs. sulfonyl
Etometazen Benzimidazole p-Ethoxybenzyl, diethylamino Not specified Benzimidazole core alters target specificity
Etofenprox Pyrethroid-ether 4-Ethoxyphenyl, benzyl ether Pesticidal Ether linkage increases hydrolytic stability
4-(4-Methoxyphenyl)-1-(1H-pyrazol...) Triazole-Pyrazole 4-Methoxyphenyl Not specified Methoxy reduces lipophilicity vs. ethoxy

Key Research Findings

  • Sulfonyl vs. Ether/Ester Groups : Sulfonyl-containing compounds exhibit higher polarity and stability under acidic conditions compared to ethers (e.g., etofenprox) or esters .
  • Biological Activity : Pyrazole derivatives with sulfonyl groups show promise in pesticidal applications due to their ability to interfere with insect nervous systems, akin to etofenprox but with distinct modes of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.